molecular formula C15H13BrO4 B14751181 2-(Benzyloxy)-5-bromo-3-methoxybenzoic acid

2-(Benzyloxy)-5-bromo-3-methoxybenzoic acid

Cat. No.: B14751181
M. Wt: 337.16 g/mol
InChI Key: PDYDHCGUSNDMCF-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-5-bromo-3-methoxybenzoic acid is a poly-substituted benzoic acid derivative characterized by a benzyloxy group at the 2-position, a bromine atom at the 5-position, and a methoxy group at the 3-position. This compound is structurally complex, with substitutions influencing its electronic properties, solubility, and reactivity. Its applications likely span pharmaceutical intermediates, organic synthesis, or materials science, given the functional groups’ roles in cross-coupling reactions or bioactive molecule development.

Properties

Molecular Formula

C15H13BrO4

Molecular Weight

337.16 g/mol

IUPAC Name

5-bromo-3-methoxy-2-phenylmethoxybenzoic acid

InChI

InChI=1S/C15H13BrO4/c1-19-13-8-11(16)7-12(15(17)18)14(13)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,17,18)

InChI Key

PDYDHCGUSNDMCF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OCC2=CC=CC=C2)C(=O)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-5-bromo-3-methoxybenzoic acid typically involves multiple stepsThe reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is usually carried out in an organic solvent such as dichloromethane or chloroform .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Carboxylic Acid Derivative Formation

The carboxylic acid group participates in classical acid-derived transformations:

Amidation

Reacting with amines under activation conditions forms amides. For example:

  • Acid Chloride Intermediate : Treatment with thionyl chloride (SOCl₂) in ethyl acetate/DMF at 45–50°C generates the corresponding acyl chloride, which couples with amines (e.g., N-methyl-N-(2-(4-hydroxyphenyl)ethylamine) in CH₂Cl₂/MeOH at 0–5°C to yield carboxamides .

  • Yield : ~70–80% after workup .

Esterification

Reaction with alcohols under acidic or coupling conditions produces esters:

  • Direct Esterification : Methanol and catalytic H₂SO₄ at reflux yield methyl esters.

  • Coupling Agents : DCC/DMAP-mediated esterification with alcohols achieves higher efficiency.

Decarboxylation Reactions

The carboxylic acid group undergoes decarboxylation under specific conditions:

Radical-Mediated Decarboxylation

In the presence of bromine (Br₂) or iodobenzene diacetate (IBX), the compound undergoes decarboxylative halogenation via acyl hypobromite intermediates. This proceeds through:

  • Homolytic cleavage of the O–Br bond to form acyloxy radicals.

  • CO₂ elimination, generating an aryl radical.

  • Radical recombination with bromine to yield 2-bromo-1-benzyloxy-3-methoxybenzene .

  • Key Condition : Light irradiation or thermal initiation .

Bromine Substitution Reactions

The bromine atom at position 5 participates in nucleophilic aromatic substitution (NAS) or cross-coupling:

Nucleophilic Aromatic Substitution

Electron-donating groups (benzyloxy, methoxy) activate the ring for NAS:

  • Reagents : Amines (e.g., NH₃, alkylamines) in polar aprotic solvents (DMF, DMSO) at 80–100°C.

  • Example : Substitution with piperidine yields 5-piperidino derivatives.

Suzuki-Miyaura Coupling

The bromine undergoes palladium-catalyzed cross-coupling with boronic acids:

  • Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C.

  • Product : Biaryl derivatives with retained benzyl and methoxy groups.

Benzyloxy Group Deprotection

The benzyl ether is cleaved under hydrogenolytic or acidic conditions:

Hydrogenolysis

  • Catalyst : 10% Pd/C under H₂ (1 atm) in MeOH/THF.

  • Product : 5-bromo-3-methoxy-2-hydroxybenzoic acid .

  • Yield : >90% .

Acidic Cleavage

  • Reagent : 48% HBr in AcOH at 60°C.

  • Application : Used in multistep syntheses (e.g., galantamine intermediates) .

Methoxy Group Reactivity

The methoxy group is generally stable but can be demethylated under harsh conditions:

Demethylation

  • Reagent : BBr₃ in CH₂Cl₂ at −78°C.

  • Product : 3-hydroxy derivative (requires subsequent protection for selective reactivity).

Comparative Reaction Data

Reaction TypeConditionsKey Reagents/CatalystsYield (%)Reference
Amidation0–5°C, CH₂Cl₂/MeOHSOCl₂, NaOH70–80
Suzuki Coupling80°C, DME/H₂OPd(PPh₃)₄, Na₂CO₃65–75
Benzyl DeprotectionH₂ (1 atm), Pd/CPd/C, MeOH/THF>90
DecarboxylationBr₂, hv/ΔBr₂, CCl₄50–60

Mechanistic Insights

  • Decarboxylation : Proceeds via radical intermediates, as evidenced by retention of stereochemistry in analogous systems .

  • Substitution : NAS at position 5 is favored due to ortho/para-directing effects of methoxy and benzyloxy groups.

Scientific Research Applications

2-(Benzyloxy)-5-bromo-3-methoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-5-bromo-3-methoxybenzoic acid involves its interaction with specific molecular targets. The benzyloxy group and the bromine atom play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Positional Isomers and Substitution Patterns

Positional isomers of the target compound differ in substituent arrangement, significantly altering their properties:

Compound Name Substituents (Positions) CAS Number Molecular Weight Key Properties/Applications Reference
5-Bromo-2-methoxybenzoic acid Br (5), OMe (2), COOH (1) Not provided ~231.0 Intermediate for hydrazides
3-Bromo-5-methyl-2-(3'-methoxybenzyloxy)phenylboronic acid Br (3), OMe (3'), B(OH)₂ (2) 849062-23-3 ~388.9 Suzuki-Miyaura coupling reagent
(3-Bromo-5-chloro-2-methoxyphenyl)boronic acid Br (3), Cl (5), OMe (2) 2096341-68-1 ~260.3 Cross-coupling reactions

Key Insights :

  • Reactivity : Boronic acid derivatives (e.g., ) are tailored for cross-coupling reactions, whereas the carboxylic acid group in the target compound favors esterification or amidation.

Functional Group Variations

Functional group modifications drastically alter chemical behavior:

Compound Name Functional Groups CAS Number Molecular Weight Applications Reference
5-Bromo-2-methoxybenzoic acid methyl ester COOCH₃ instead of COOH Not provided ~245.1 Ester prodrug synthesis
5-Bromo-2-hydroxy-benzoic acid hydrazide CONHNH₂ instead of COOH Not provided ~357.2 Chelating agents or antimicrobials
2-(4-(Benzyloxy)-3-chloro-5-fluorophenyl)-dioxaborolane Dioxaborolane ring 2121515-13-5 ~373.6 Suzuki-Miyaura coupling

Key Insights :

  • Acidity : The carboxylic acid group (pKa ~2-3) in the target compound is more acidic than its ester or hydrazide derivatives, enabling distinct reaction pathways .
  • Stability : Boronate esters (e.g., dioxaborolane in ) offer enhanced stability in aqueous conditions compared to free boronic acids.

Substituent Variations: Halogens and Electron-Withdrawing Groups

Substituents like halogens or nitro groups modulate electronic properties:

Compound Name Substituents CAS Number Molecular Weight Reactivity Profile Reference
3-Bromo-5-nitrobenzoic acid Br (3), NO₂ (5) 6307-83-1 ~246.0 Electrophilic substitution
2-(Benzyloxy)-5-bromo-3-methoxybenzoic acid Br (5), OMe (3), BnO (2) Not provided ~351.2 Multifunctional intermediate N/A
5-Bromo-2-methoxybenzyl alcohol CH₂OH instead of COOH 80866-82-6 ~217.1 Alcohol oxidation

Key Insights :

  • Electronic Effects : The bromine atom in the target compound acts as an electron-withdrawing group, directing electrophilic attacks to meta/para positions. Nitro groups (e.g., ) further enhance this effect, increasing reactivity in aromatic substitutions.
  • Solubility : The benzyloxy group introduces hydrophobicity, contrasting with the more polar nitro or hydroxyl derivatives .

Boronic Acid Derivatives in Cross-Coupling Reactions

Boronic acid analogs highlight divergent applications:

Compound Name Key Feature CAS Number Purity Use Case Reference
3-Bromo-5-methyl-2-(3'-methoxybenzyloxy)phenylboronic acid Boronic acid + benzyloxy 849062-23-3 100% Suzuki-Miyaura coupling
(3-Bromo-5-chloro-2-methoxyphenyl)boronic acid Mixed halogens 2096341-68-1 97% Multifunctional coupling

Key Insights :

  • Synthetic Utility : Boronic acids enable C-C bond formation, whereas the target compound’s carboxylic acid group is more suited for derivatization (e.g., peptide synthesis) .
  • Yield and Purity : High-purity boronic acids (97–100%) are critical for efficient cross-coupling, paralleling the need for pure benzoic acid intermediates in pharmaceutical synthesis .

Biological Activity

2-(Benzyloxy)-5-bromo-3-methoxybenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. Its unique structure, characterized by a benzyloxy group, a bromo substituent, and a methoxy group, suggests diverse reactivity and interaction with biological targets.

  • Molecular Formula : C₁₅H₁₃BrO₃
  • Molar Mass : Approximately 337.17 g/mol
  • Melting Point : 193.0 to 197.0 °C
  • Solubility : Soluble in organic solvents due to its aromatic nature

Biological Activity Overview

Research indicates that compounds similar to 2-(Benzyloxy)-5-bromo-3-methoxybenzoic acid exhibit significant biological activity, particularly in the realms of anti-inflammatory and anticancer properties. The compound's structural features allow it to participate in various biochemical interactions, making it a candidate for therapeutic applications.

Table 1: Biological Activities of Similar Compounds

Compound NameActivity TypeIC50 (µM)Reference
5-Bromo-2-methoxybenzoic acidAnticancer (MCF-7)7.17 ± 0.94
4-Bromo-2-methoxybenzoic acidAnti-inflammatoryNot specified
Methyl 5-bromo-2-methoxy-4-methylbenzoateAntioxidantNot specified

Preliminary studies suggest that the biological activity of 2-(Benzyloxy)-5-bromo-3-methoxybenzoic acid may be attributed to its ability to inhibit specific kinases involved in cancer pathways. This inhibition can lead to a reversal of transformed phenotypes in certain cell types, indicating potential applications in cancer therapy.

Case Study: Anticancer Activity

In vitro studies have demonstrated the compound's potential efficacy against various cancer cell lines. For instance, derivatives of benzoic acids have shown significant antiproliferative effects against MCF-7 breast cancer cells, with IC50 values indicating effective concentrations for inhibiting cell growth.

Interaction Studies

Understanding how 2-(Benzyloxy)-5-bromo-3-methoxybenzoic acid interacts with biological targets is crucial for elucidating its therapeutic potential. Interaction studies indicate that similar compounds can inhibit kinase activities vital for cell signaling pathways associated with cancer proliferation.

Table 2: Interaction Profiles of Related Compounds

Compound NameTarget EnzymeEffectReference
5-Bromo-2-methoxybenzoic acidMEK KinaseInhibition
4-Bromo-2-methoxybenzoic acidCOX EnzymeAnti-inflammatory

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(benzyloxy)-5-bromo-3-methoxybenzoic acid, and how do substituent positions influence reaction yields?

  • Methodological Answer : A stepwise synthesis approach is recommended, starting with benzyl protection of hydroxyl groups to avoid undesired side reactions. For example, bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., 0°C to room temperature in DMF). The methoxy group at the 3-position should be introduced prior to bromination to minimize steric hindrance . Yield optimization (~70-80%) requires monitoring via TLC and HPLC, with purification by column chromatography using gradient elution (hexane:ethyl acetate).

Q. How can spectroscopic techniques (NMR, IR, HRMS) be used to confirm the structure of 2-(benzyloxy)-5-bromo-3-methoxybenzoic acid?

  • Methodological Answer :

  • 1H NMR : The benzyloxy group appears as a singlet at δ ~5.1 ppm (CH2), while the aromatic protons show splitting patterns consistent with substitution (e.g., a doublet for H-4 at δ ~7.2 ppm).
  • 13C NMR : The carbonyl carbon (COOH) resonates at δ ~170 ppm, and the bromine substituent causes deshielding of adjacent carbons (~125-130 ppm).
  • HRMS : Confirm molecular ion [M+H]+ with <2 ppm error. For example, C15H13BrO4+ requires m/z 353.0004 (calc.) vs. 353.0002 (observed) .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during the synthesis of derivatives, such as thiazolidinone-azo linkages or boronic acid analogs?

  • Methodological Answer : To synthesize thiazolidinone-azo derivatives (e.g., compound 18 in ), use a diazonium coupling reaction under acidic conditions (pH 3-4) to stabilize the intermediate. For boronic acid derivatives (e.g., 2-(benzyloxy)-5-fluorophenylboronic acid in ), employ Miyaura borylation with Pd(dppf)Cl2 as a catalyst to ensure regioselectivity. Competing debenzylation can be suppressed by avoiding strong acids (use TFA instead of HCl) .

Q. How do electronic effects of substituents (Br, OMe, BnO) influence the reactivity of 2-(benzyloxy)-5-bromo-3-methoxybenzoic acid in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing bromine at C-5 enhances electrophilicity, facilitating Suzuki-Miyaura couplings with arylboronic acids (e.g., Pd(OAc)2, SPhos ligand, K2CO3 in THF/H2O). Conversely, the electron-donating methoxy group at C-3 reduces reactivity at that position, directing cross-coupling to C-5. DFT calculations (B3LYP/6-31G*) can predict charge distribution to guide reaction design .

Q. What analytical approaches resolve contradictions in bioactivity data for derivatives, such as antimicrobial vs. antioxidant activity?

  • Methodological Answer : Use dual-parameter dose-response assays (e.g., MIC for antimicrobial activity and DPPH scavenging for antioxidant effects) to decouple overlapping mechanisms. For instance, a derivative with a thiazolidinone-azo group () may show MIC = 8 µg/mL against S. aureus but weak DPPH activity (IC50 > 100 µM), suggesting selective antimicrobial targeting. Statistical analysis (e.g., ANOVA with Tukey post-hoc) identifies significant differences between functional groups .

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